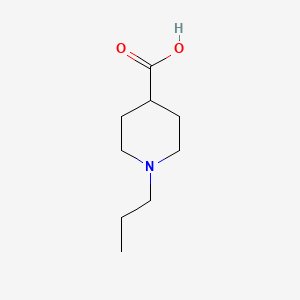

1-Propylpiperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propylpiperidine-4-carboxylic acid is a chemical compound used in scientific research. It has diverse applications, such as drug synthesis, organic chemistry, and medicinal chemistry, making it a valuable tool for scientists exploring various fields .

Synthesis Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code:1S/C9H17NO2.ClH/c1-2-5-10-6-3-8 (4-7-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.7 . It is a powder at room temperature .Applications De Recherche Scientifique

Material Science and Biochemistry Applications

1-Propylpiperidine-4-carboxylic acid, closely related to 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is utilized in material science and biochemistry. This compound serves as a β-turn and 310/α-helix inducer in peptides and acts as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in the study of peptide structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Biochemical Production and Separation

Propionic acid, chemically similar to this compound, has significant applications in the cosmetic, plastics, and pharmaceutical industries. Its production through microbial fermentation and the strategies for its separation from fermentation broths are areas of extensive research, highlighting the relevance of these compounds in industrial bioprocesses (Gonzalez-Garcia et al., 2017).

Peptide Synthesis

The synthesis of peptides incorporating 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (a structurally related compound) demonstrates the role of these compounds in peptide research. This process employs solid-phase synthesis, indicating potential applications in the development of novel peptides and related biochemical tools (Martin et al., 2001).

Carboxylic Acid Recovery Processes

The recovery of propionic acid from aqueous solutions is another area where compounds similar to this compound are studied. This involves the development of processes like reactive extraction, which are crucial for industrial applications, particularly in the chemical and pharmaceutical sectors (Keshav, Wasewar, Chand, & Uslu, 2009).

Biocatalyst Inhibition Studies

The study of biocatalyst inhibition by carboxylic acids, which include compounds related to this compound, is crucial for understanding their impact on microbial strains used in industrial bioprocesses. This research aids in engineering more robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . Another paper, “Piperidine nucleus in the field of drug discovery”, also discusses the importance of piperidine in drug discovery .

Propriétés

IUPAC Name |

1-propylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYYEBBPKYUXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2555115.png)

![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline](/img/structure/B2555116.png)

![3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2555121.png)